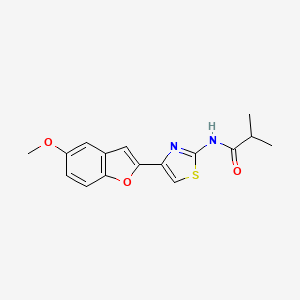
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The thiazole ring, which is a part of the “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide” structure, is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Anticancer Activity
Benzofuran derivatives, including the compound , have demonstrated potent anticancer properties. Researchers have identified specific benzofuran analogs that exhibit significant cell growth inhibition in various cancer cell lines. For instance, compound 36 has shown promising effects against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into the underlying mechanisms and potential clinical applications are ongoing.
Antimicrobial Potential
The 4-position of benzofuran derivatives can be modified to enhance their antimicrobial activity. Substituents containing halogens or hydroxyl groups have been found to improve efficacy. These compounds could serve as leads for developing novel antimicrobial agents .
AKT Signaling Pathway Inhibition
In vitro studies have revealed that certain benzofuran derivatives, such as MCC1019, effectively inhibit the serine-threonine kinase (AKT) signaling pathway. This inhibition disrupts cancer cell replication and induces a mitotic catastrophe, making these compounds potential candidates for targeted cancer therapy .
Hepatitis C Virus (HCV) Treatment
A recently discovered macrocyclic benzofuran compound has demonstrated anti-HCV activity. Researchers are exploring its potential as an effective therapeutic drug for hepatitis C disease .
Novel Synthesis Methods
Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of complex benzofuran ring systems with high yield and minimal side reactions .
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition
Derivative 5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamide (compound 10b) selectively inhibits HIF-1, a transcription factor involved in tumor progression. Its antiproliferative activity makes it a promising candidate for cancer therapy .
These diverse applications highlight the versatility and potential of benzofuran derivatives, including the compound you’ve mentioned. Researchers continue to explore novel uses and mechanisms, making this class of compounds an exciting area of study in chemical and pharmaceutical research. 🌟
Orientations Futures
Benzofuran and its derivatives, which are part of the “N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide” structure, have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, there is potential for future research in this area to further explore the therapeutic potential of these compounds for the treatment of various diseases .
Propriétés
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)15(19)18-16-17-12(8-22-16)14-7-10-6-11(20-3)4-5-13(10)21-14/h4-9H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFDKJJVFMNTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

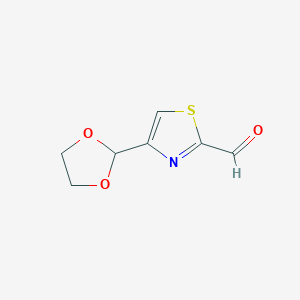
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

methanone](/img/structure/B2760464.png)
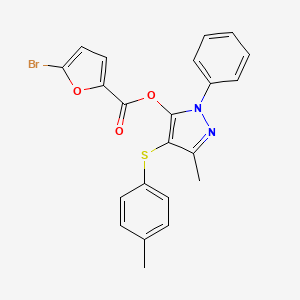
![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)
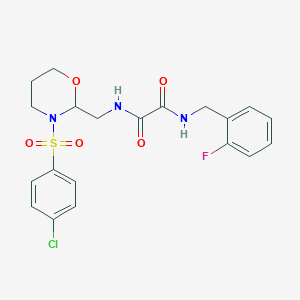
![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)
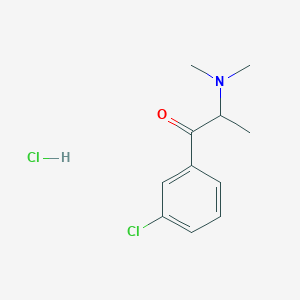
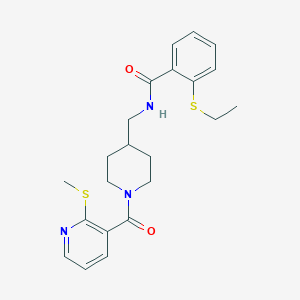
![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)